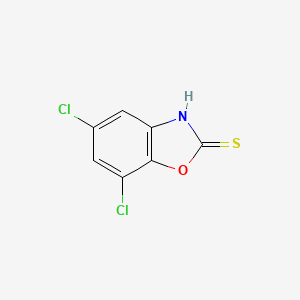

5,7-Dichloro-1,3-benzoxazole-2-thiol

Beschreibung

Significance of the Benzoxazole (B165842) Scaffold in Advanced Molecular Design

The benzoxazole scaffold is a recurring feature in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. ijresm.comijresm.com Its prevalence in medicinal chemistry stems from its ability to interact with various biological targets, including enzymes and receptors. The rigid, planar structure of the benzoxazole ring system provides a defined orientation for its substituents, facilitating specific molecular interactions that are crucial for therapeutic efficacy.

Researchers have successfully developed benzoxazole derivatives with a wide range of biological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijresm.comnih.gov The versatility of the benzoxazole scaffold allows for its incorporation into more complex molecular architectures through various synthetic strategies, further expanding its utility in the creation of novel therapeutic agents. mdpi.com

Distinctive Structural Features and Reactivity Potential of 5,7-Dichloro-1,3-benzoxazole-2-thiol

A key characteristic of 2-mercaptobenzoxazoles, including the 5,7-dichloro derivative, is their existence in a tautomeric equilibrium between the thiol and thione forms. nih.gov This phenomenon, where a proton can migrate between the sulfur and nitrogen atoms, results in two distinct chemical species with potentially different reactivities and biological activities. The thione form is generally considered the more stable tautomer. nih.gov

The thiol/thione group at the 2-position is a reactive handle that allows for a variety of chemical transformations. It can undergo S-alkylation, oxidation, and can be displaced to introduce other functional groups, making 5,7-dichloro-1,3-benzoxazole-2-thiol a versatile intermediate in the synthesis of a diverse library of derivatives. researchgate.net For instance, it can be converted to the corresponding 2-hydrazino derivative, which can then be used to construct fused heterocyclic systems like triazoles and pyrazoles. researchgate.net

Overview of Current Research Trajectories in Benzoxazole-Thiol Systems

Current research on benzoxazole-thiol systems, particularly those bearing halogen substituents, is largely focused on the synthesis of novel derivatives and the evaluation of their biological activities. A significant area of investigation is the development of new antimicrobial agents to combat drug-resistant pathogens. researchgate.netscienceopen.comnih.govresearchgate.net Derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol have been synthesized and screened for their antibacterial and antifungal properties, with some compounds showing promising activity against a range of microorganisms. researchgate.netresearchgate.net

Another major research thrust is the exploration of their potential as anticancer agents. ijresm.comijresm.comnih.gov The ability of the benzoxazole scaffold to interact with various enzymes and signaling pathways involved in cancer progression makes it an attractive target for the design of new chemotherapeutics. Studies have shown that derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol can exhibit cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Furthermore, the enzyme inhibitory potential of these compounds is being actively explored. For example, derivatives have been investigated as inhibitors of enzymes such as pancreatic lipase (B570770), which is a target for anti-obesity drugs. researchgate.netresearchgate.netnih.govnih.govscienceopen.com The unique structural features of 5,7-dichloro-1,3-benzoxazole-2-thiol make it a valuable scaffold for the development of potent and selective enzyme inhibitors.

Detailed Research Findings

The following tables summarize some of the key research findings related to the biological activities of derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol.

Table 1: Antimicrobial Activity of 5,7-Dichloro-1,3-benzoxazole Derivatives

| Compound | Test Organism | Activity | Reference |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 4) | Staphylococcus aureus | Significant antimicrobial activity | researchgate.net |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 5) | Escherichia coli | Significant antimicrobial activity | researchgate.net |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 8) | Bacillus subtilis | Significant antimicrobial activity | researchgate.net |

| Chalcone derivative of 5,7-dichloro-1,3-benzoxazole (Compound AM4) | Streptococcus pyogenes | Inhibition zone: 27.13 mm | researchgate.net |

| Chalcone derivative of 5,7-dichloro-1,3-benzoxazole (Compound AM4) | Pseudomonas aeruginosa | Inhibition zone: 23.30 mm | researchgate.net |

Table 2: Anticancer Activity of 5,7-Dichloro-1,3-benzoxazole Derivatives

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 6) | Not specified | Leading cytotoxic agent | researchgate.net |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 8) | Not specified | Leading cytotoxic agent | researchgate.net |

| Chalcone derivative of 5,7-dichloro-1,3-benzoxazole (Compound AM4) | MCF-7 (breast cancer) | 19.354 | researchgate.net |

Table 3: Enzyme Inhibitory Activity of 5,7-Dichloro-1,3-benzoxazole Derivatives

| Compound | Enzyme | Activity | Reference |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 9) | Pancreatic Lipase | Strong enzyme inhibitor | researchgate.net |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 10) | Pancreatic Lipase | Strong enzyme inhibitor | researchgate.net |

| 5,7-Dichloro-1,3-benzoxazol-2-yl-hydrazine derivative (Compound 11) | Pancreatic Lipase | Strong enzyme inhibitor | researchgate.net |

| Derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol | Glucosamine-6-phosphate synthase | Potential inhibitors | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dichloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZMZTZSFPXXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291980 | |

| Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98279-11-9 | |

| Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98279-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-2(3H)-benzoxazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 5,7-Dichloro-1,3-benzoxazole-2-thiol

The primary and most well-established method for the synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol involves the reaction of a substituted aminophenol with carbon disulfide.

Condensation Reactions Utilizing Substituted Aminophenols and Carbon Disulfide

The synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol is efficiently achieved through the condensation of 2-amino-4,6-dichlorophenol (B1218851) with carbon disulfide. chemicalbook.comchemicalbook.combldpharm.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like methanol (B129727) or ethanol (B145695). chemicalbook.comrsc.org The process involves the initial formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization to yield the desired benzoxazole-2-thiol.

The general reaction scheme is as follows: A mixture of 2-amino-4,6-dichlorophenol, potassium hydroxide, and a solvent is prepared in a reaction vessel. Carbon disulfide is then added, often dropwise, to control the reaction rate. chemicalbook.com Following the addition, the reaction mixture is typically heated under reflux for several hours to ensure complete conversion. chemicalbook.comrsc.org Upon completion, the reaction mixture is cooled and acidified, leading to the precipitation of the 5,7-dichloro-1,3-benzoxazole-2-thiol product. chemicalbook.com The solid product can then be isolated by filtration, dried, and further purified by recrystallization. chemicalbook.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of 5,7-dichloro-1,3-benzoxazole-2-thiol, careful optimization of reaction parameters is crucial. Key factors that influence the reaction outcome include the choice of base, solvent, reaction temperature, and reaction time.

Base and Solvent System: The use of potassium hydroxide in ethanol or methanol is a common and effective combination. chemicalbook.comrsc.org The basicity of the system facilitates the deprotonation of the aminophenol and the subsequent nucleophilic attack on carbon disulfide.

Reaction Temperature and Time: The reaction is often performed at reflux temperature to accelerate the rate of reaction. A typical reflux time of 8 hours has been reported to provide good yields. chemicalbook.com

Work-up Procedure: The final pH of the reaction mixture during work-up is important for the efficient precipitation of the product. Acidification with acetic acid to a pH of 6 is a documented procedure. chemicalbook.com

By carefully controlling these parameters, a high yield of 5,7-dichloro-1,3-benzoxazole-2-thiol can be achieved, with reported yields as high as 84.25%. chemicalbook.com

Strategies for Derivatization and Analogue Generation

The presence of a reactive thiol group and an aromatic ring system in 5,7-dichloro-1,3-benzoxazole-2-thiol provides ample opportunities for chemical derivatization and the generation of a diverse library of analogues.

Functionalization at the Thiol Group: S-Alkylation and Disulfide Bond Formation

The thiol group is a primary site for functionalization.

S-Alkylation: This involves the reaction of the thiol with various alkylating agents to introduce a range of substituents at the sulfur atom. For instance, reaction with chloroacetyl chloride can introduce a chloroacetyl group, which can then be further reacted with amines to form more complex derivatives. nih.gov

Disulfide Bond Formation: The thiol group can undergo oxidation to form a disulfide bond. This can be achieved through various oxidizing agents or by redox-click chemistry using reagents like sulfuryl fluoride. chemrxiv.orgrsc.org This strategy allows for the creation of dimeric structures or for linking the benzoxazole (B165842) moiety to other thiol-containing molecules. The formation of disulfide bonds is a key process in the structure of proteins and has applications in the development of biomaterials. chemrxiv.orgnih.govnih.gov

Construction of Fused Heterocyclic Systems: Design and Synthesis of Hybrid Molecules

A key strategy for creating novel molecular frameworks involves the fusion of the 5,7-dichloro-1,3-benzoxazole core with other heterocyclic rings. This is often achieved by first converting the thiol group into a more reactive functional group, such as a hydrazino group. researchgate.net

The resulting 5,7-dichloro-2-hydrazino-1,3-benzoxazole serves as a versatile intermediate for the synthesis of various fused heterocyclic systems:

Triazoles: Reaction of the hydrazino intermediate with various reagents can lead to the formation of fused 1,2,4-triazole (B32235) rings. researchgate.netsci-hub.semdpi.com For example, treatment with formic acid can lead to the formation of a triazolo[3,4-b]benzoxazole system. researchgate.netnih.gov

Pyrazoles: Condensation of the hydrazino derivative with β-dicarbonyl compounds or their equivalents can yield fused pyrazole (B372694) rings. researchgate.netnih.govmdpi.comnih.gov

Oxadiazoles and Thiadiazoles: These five-membered heterocyclic rings can be constructed from the hydrazino intermediate through reactions with reagents like carbon disulfide or by cyclization of acyl hydrazide precursors. researchgate.netjchemrev.comnih.govjocpr.comijper.orgencyclopedia.pub

Quinolines: While not directly fused, quinoline (B57606) moieties can be linked to the benzoxazole scaffold through various synthetic strategies, often involving multi-step reactions. nih.govdurham.ac.ukcardiff.ac.ukamazonaws.com

The following table summarizes some of the heterocyclic systems synthesized from 5,7-dichloro-1,3-benzoxazole-2-thiol derivatives:

| Fused Heterocycle | Synthetic Precursor | Key Reagents/Conditions |

| 1,2,4-Triazoles | 5,7-dichloro-2-hydrazino-1,3-benzoxazole | Aliphatic acids, formic acid |

| Pyrazoles | 5,7-dichloro-2-hydrazino-1,3-benzoxazole | Active methylene (B1212753) compounds, β-dicarbonyls |

| Oxadiazoles | Acyl hydrazide derivatives | Dehydrating agents (e.g., POCl₃) |

| Thiadiazoles | Acyl hydrazide derivatives | Lawesson's reagent, P₂S₅ |

Regioselective Introduction of Diverse Substituents for Structural Diversity

Achieving structural diversity in the derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol relies on the ability to introduce a variety of substituents at specific positions on the molecule.

Regioselectivity is a key aspect of these synthetic transformations. For instance, in the construction of fused heterocyclic systems, the reaction conditions can be controlled to favor the formation of a specific isomer. nih.gov Similarly, when introducing substituents onto the aromatic ring of the benzoxazole core, the directing effects of the existing chloro and oxazole (B20620) functionalities play a crucial role in determining the position of the new substituent.

The introduction of diverse substituents is often achieved by employing a wide range of building blocks in the derivatization reactions. For example, in the synthesis of fused pyrazoles, a variety of β-dicarbonyl compounds can be used to introduce different groups onto the pyrazole ring. mdpi.com Likewise, in S-alkylation reactions, a plethora of alkylating agents can be utilized to append various alkyl or aryl groups to the thiol sulfur. nih.gov This approach allows for the systematic modification of the molecule's properties and the exploration of its structure-activity relationships.

Mechanistic Elucidation of Synthetic Pathways

The synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol is predicated on the established reactivity of ortho-aminophenols with carbon disulfide. The reaction proceeds through a well-defined mechanistic pathway involving nucleophilic addition, intramolecular cyclization, and subsequent tautomerization, facilitated by a basic catalyst such as potassium hydroxide (KOH). The presence of electron-withdrawing chloro groups on the aromatic ring influences the reactivity of the precursor, 2-amino-4,6-dichlorophenol.

The fundamental reaction for the formation of the benzoxazole-2-thiol core involves the condensation of an o-aminophenol with carbon disulfide. chemicalbook.comnih.gov The process can be conceptually broken down into several key steps, each driven by the chemical properties of the reactants and intermediates.

A plausible mechanism for the base-catalyzed synthesis is initiated by the deprotonation of the phenolic hydroxyl group of 2-amino-4,6-dichlorophenol by potassium hydroxide. This initial acid-base reaction is crucial as it enhances the nucleophilicity of the amino group. The hydroxide ion (OH⁻) from KOH, being a strong base, readily abstracts the acidic proton from the hydroxyl group. patsnap.comyoutube.com

The subsequent step involves the nucleophilic attack of the amino group onto the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom initiates the formation of a new nitrogen-carbon bond, leading to a dithiocarbamate intermediate.

This is followed by an intramolecular cyclization. The oxygen anion, formed in the initial deprotonation step, acts as a nucleophile, attacking the thiocarbonyl carbon of the dithiocarbamate moiety. This results in the formation of a five-membered heterocyclic ring intermediate. The intramolecular nature of this step is favored due to the proximity of the reacting groups.

While the general mechanism is widely accepted, the specific kinetics and intermediate stability for the synthesis of the 5,7-dichloro derivative may be influenced by the electronic effects of the chlorine substituents.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of benzoxazole (B165842) derivatives. While specific DFT studies on 5,7-dichloro-1,3-benzoxazole-2-thiol are not extensively documented in publicly available literature, research on analogous compounds provides significant insights into the methodologies employed and the nature of this chemical scaffold.

Studies on related benzoxazole structures often utilize DFT with hybrid functionals like B3LYP and basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to optimize molecular geometries and predict various properties. researchgate.netnih.govnih.gov These calculations are fundamental for understanding the molecule's behavior at a quantum level.

Analysis of Electronic Structure (Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO)

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For the parent compound, benzoxazole-2-thione, the distribution of HOMO and LUMO orbitals has been visualized, indicating the regions of electron density involved in chemical reactions. researchgate.net In derivatives of benzoxazole, the HOMO-LUMO gap has been calculated to predict their relative reactivity. For example, in a study of biologically active benzoxazole derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.80 eV to 4.27 eV, with smaller gaps suggesting higher chemical reactivity. semanticscholar.org Another investigation on formazan (B1609692) derivatives of benzoxazole also employed DFT calculations to confirm that the molecules were generally soft with an electrophilic nature. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Basis Set |

|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | 4.27 | 6-31G(d) |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | 3.80 | 6-31G(d) |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | 4.15 | 6-31G*(d) |

Data adapted from a study on biologically active benzoxazole derivatives, illustrating typical HOMO-LUMO gap values. semanticscholar.org

Prediction of Reactivity Sites and Exploration of Reaction Mechanism Pathways

Computational studies are pivotal in predicting the most likely sites for electrophilic and nucleophilic attacks, thereby guiding synthetic strategies. For instance, in nitroimidazole derivatives, atomic charges, Fukui functions, and electrostatic potential maps have been used to identify the nitro group and a specific nitrogen atom as the main centers of reactivity. rsc.org Similar computational approaches on benzoxazole derivatives help in understanding their reaction mechanisms. A study on the synthesis of benzoxazole-2-carboxylate derivatives employed DFT calculations to elucidate the reaction mechanism and understand the observed product selectivity. marmara.edu.tr These theoretical models can assess potential alternative mechanisms and provide results that align with experimental findings. marmara.edu.tr

Modeling of Solvent Effects on Electronic Properties and Reactivity

The influence of solvents on the electronic properties and reactivity of molecules can be effectively modeled using computational methods like the Polarizable Continuum Model (PCM). In a study of benzoxazole and its phenyl and tolyl derivatives, the PCM model was used to simulate the effects of different solvents on their properties. researchgate.netresearchgate.net Such studies have shown that the dipole moments and other electronic characteristics of benzothiazole (B30560) derivatives can vary with the dielectric constant of the solvent. researchgate.net This is crucial for understanding the behavior of these compounds in different biological and experimental environments.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques for predicting how a ligand, such as 5,7-dichloro-1,3-benzoxazole-2-thiol or its derivatives, might interact with a biological target at the molecular level. These methods are frequently used in drug discovery to screen potential drug candidates and understand their mechanism of action.

Prediction of Ligand-Target Binding Orientations and Conformations

Molecular docking studies predict the preferred orientation and conformation of a ligand when bound to the active site of a target protein. This information is crucial for understanding the basis of its biological activity. For derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol, molecular docking has been employed to investigate their binding to various protein targets.

In one study, derivatives were docked into the active site of β-Tubulin, a target for anthelmintic drugs. The results indicated that the compounds had minimal binding energy and a good affinity for the active pocket, suggesting they could be effective inhibitors. researchgate.net Another study focused on the docking of newly synthesized benzoxazole derivatives against the DNA gyrase of E. coli, revealing potent antibacterial activities for some compounds. nih.gov Furthermore, derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol have been docked into glucosamine-6-phosphate synthase, a target for antimicrobial agents. researchgate.net

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivative (4c) | 4URO | -8.0 | Not specified |

| Benzoxazole derivative (21) | DNA gyrase | - | Not specified |

| Benzoxazole derivative (18) | DNA gyrase | - | Not specified |

| 5,7-dichloro-1,3-benzoxazole-2-thiol derivative (RG5-1) | Glucosamine-6-phosphate synthase | -6.0 | ASP 306, ALA 305, ALA 278, GLU 327, ALA 309, PRO 331, ALA 330, PHE 311 |

This table presents a selection of docking results for various benzoxazole derivatives against different protein targets. nih.govnih.govresearchgate.net

These computational predictions of binding modes provide a rational basis for the observed biological activities and can guide the synthesis of more potent and selective inhibitors.

Computational Estimation of Binding Affinities and Energetic Landscapes

Computational chemistry provides powerful tools to estimate the binding affinities of ligands to their target proteins and to explore the energetic landscapes of these interactions. These theoretical approaches are instrumental in predicting the potential efficacy of a compound as an inhibitor and in understanding the thermodynamics of the binding process. For derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol, molecular docking and more advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) have been employed to calculate binding free energies. semanticscholar.orgresearchgate.net

Molecular docking studies on derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol have been conducted to predict their binding modes and affinities with various enzymes. For instance, a derivative of this compound, RG5-1, when docked with glucosamine-6-phosphate (GlcN-6-P) synthase, exhibited a favorable binding energy of -6.0 kcal/mol. researchgate.net This value suggests a strong and spontaneous interaction with the enzyme's active site. researchgate.net Comparatively, the natural substrate, kanosamine, showed a slightly lower binding energy of -5.7 kcal/mol. researchgate.net Such computational estimations are vital in the early stages of drug discovery to rank and prioritize compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for benzoxazole derivatives to correlate their structural features with their biological activities. nih.govnih.gov These models use energy-based descriptors as independent variables to predict the inhibitory potency (pIC50) of the compounds. nih.gov For a series of benzoxazole derivatives targeting Cryptosporidium parvum inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a QSAR model yielded a correlation coefficient (r²) of 0.7948, indicating a good predictive capability. nih.gov

Furthermore, molecular dynamics (MD) simulations are utilized to explore the energetic landscapes of ligand-protein complexes over time. nih.govnih.gov These simulations provide insights into the stability of the binding and the conformational changes that may occur. nih.gov By analyzing the trajectories from MD simulations, researchers can calculate binding free energies with greater accuracy, often employing methods like MM-PBSA to dissect the energetic contributions of different interaction types. semanticscholar.orgresearchgate.net

| Compound/Derivative | Target Enzyme | Computational Method | Estimated Binding Energy (kcal/mol) | Reference |

| RG5-1 (a derivative of 5,7-dichloro-1,3-benzoxazole-2-thiol) | Glucosamine-6-phosphate synthase | Molecular Docking | -6.0 | researchgate.net |

| Kanosamine (natural substrate) | Glucosamine-6-phosphate synthase | Molecular Docking | -5.7 | researchgate.net |

Identification of Critical Amino Acid Residues and Interaction Motifs within Binding Pockets

A crucial aspect of computational analysis is the identification of the specific amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

In the case of the 5,7-dichloro-1,3-benzoxazole-2-thiol derivative, RG5-1, molecular docking studies revealed a network of interactions with key amino acid residues in the active site of glucosamine-6-phosphate synthase. researchgate.net The binding was stabilized by a combination of hydrogen bonding and hydrophobic interactions. researchgate.net Specifically, hydrogen bond interactions were observed with ASP 306, ALA 305, ALA 278, GLU 327, ALA 309, PRO 331, and ALA 330. researchgate.net Additionally, a significant hydrophobic interaction was identified with PHE 311. researchgate.net The ability of the benzoxazole scaffold to participate in these types of interactions is a key determinant of its inhibitory potential.

The thiol group at the 2-position of the benzoxazole ring also presents an interesting feature for interaction. While not explicitly detailed in the available studies for this specific compound, thiol groups are known to have the potential to form covalent bonds with cysteine residues in the active sites of some enzymes, leading to irreversible inhibition. This represents a potential interaction motif that could be explored in future studies.

The identification of these critical amino acid residues and interaction motifs provides a structural basis for the observed binding affinity and biological activity. This knowledge can guide the rational design of new derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol with improved potency and selectivity. By modifying the substituents on the benzoxazole core, it is possible to optimize the interactions with specific residues in the binding pocket, thereby enhancing the compound's therapeutic potential.

| Interacting Amino Acid Residue | Type of Interaction | Reference |

| ASP 306 | Hydrogen Bonding | researchgate.net |

| ALA 305 | Hydrogen Bonding | researchgate.net |

| ALA 278 | Hydrogen Bonding | researchgate.net |

| GLU 327 | Hydrogen Bonding | researchgate.net |

| ALA 309 | Hydrogen Bonding | researchgate.net |

| PRO 331 | Hydrogen Bonding | researchgate.net |

| ALA 330 | Hydrogen Bonding | researchgate.net |

| PHE 311 | Hydrophobic Interaction | researchgate.net |

Reactivity Profiles and Fundamental Reaction Mechanisms

Nucleophilic Reactivity of the Thiol (-SH) Group

The thiol (-SH) group of 5,7-Dichloro-1,3-benzoxazole-2-thiol is the primary center of its nucleophilic reactivity. The sulfur atom readily participates in nucleophilic substitution reactions, particularly S-alkylation, to form various thioether derivatives. This reactivity is fundamental to its use as a building block in synthetic organic chemistry.

A prominent example is its reaction with electrophilic alkyl halides. In a typical S-alkylation reaction, the thiol is first deprotonated by a base, such as potassium carbonate or potassium hydroxide (B78521), to form a more potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form a new carbon-sulfur bond.

One well-documented application of this reactivity is the synthesis of ethyl [(5,7-dichloro-1,3-benzoxazol-2-yl)sulfanyl]acetate. This reaction involves the treatment of 5,7-dichloro-1,3-benzoxazole-2-thiol with ethyl chloroacetate (B1199739) in the presence of a base. researchgate.net The resulting product serves as a key intermediate for the synthesis of more complex heterocyclic systems, such as triazolo-benzoxazole derivatives, by further reaction with hydrazine. researchgate.netlibretexts.org

The nucleophilic character of the thiol is a cornerstone of its synthetic utility, enabling the construction of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. nih.govfigshare.com

Table 1: Examples of Nucleophilic Reactions of 5,7-Dichloro-1,3-benzoxazole-2-thiol

| Electrophile | Reagents/Conditions | Product | Reference |

| Ethyl chloroacetate | K₂CO₃, Acetone (B3395972) or KOH, Methanol (B129727) | Ethyl [(5,7-dichloro-1,3-benzoxazol-2-yl)sulfanyl]acetate | researchgate.netlibretexts.org |

| Benzhydryl bromide | n-BuLi, Microreactor | 2-(Benzhydrylthio)-5,7-dichlorobenzo[d]oxazole | rsc.org |

| 2-Chloro-N-arylacetamides | KOH, DMF | 2-((5,7-Dichlorobenzoxazol-2-yl)thio)-N-arylacetamide | researchgate.net |

Oxidation Pathways of the Thiol Moiety and Disulfide Formation

The thiol group is susceptible to oxidation, a common pathway for thiols in general. The most frequent outcome of mild oxidation is the formation of a disulfide bridge, yielding a dimeric structure. This transformation can be achieved using various oxidizing agents. While specific studies on 5,7-Dichloro-1,3-benzoxazole-2-thiol are not extensively detailed in the literature, the fundamental mechanisms are well-established for aromatic thiols.

The formation of disulfides often proceeds through a radical mechanism initiated by a one-electron oxidation of the thiol (or more commonly, the thiolate anion). This process generates a thiyl radical (RS•).

The general mechanism can be described as follows:

Deprotonation: The thiol (RSH) is first deprotonated to its conjugate base, the thiolate (RS⁻), which is more easily oxidized.

RSH + B⁻ ⇌ RS⁻ + BH

One-Electron Oxidation: The thiolate anion loses a single electron to an oxidizing agent, forming a thiyl radical.

RS⁻ → RS• + e⁻

Radical Combination (Dimerization): Two thiyl radicals then combine to form a stable disulfide bond (RS-SR).

2 RS• → RS-SR

This pathway is a key process in many biological systems and is a plausible mechanism for the dimerization of 5,7-Dichloro-1,3-benzoxazole-2-thiol under appropriate oxidative conditions.

Further oxidation of the sulfur atom can lead to a series of sulfur oxyacids: sulfenic acid (RSOH), sulfinic acid (RSO₂H), and sulfonic acid (RSO₃H). These transformations involve the sequential insertion of oxygen atoms into the carbon-sulfur bond and represent higher oxidation states of sulfur.

Sulfenic Acid (RSOH): The initial two-electron oxidation of a thiol yields a sulfenic acid. These are often highly reactive and unstable intermediates that can readily react further, for instance by condensing with another thiol to form a disulfide.

RSH + [O] → RSOH

Sulfinic Acid (RSO₂H): Further oxidation of the sulfenic acid leads to the more stable sulfinic acid.

RSOH + [O] → RSO₂H

Sulfonic Acid (RSO₃H): The final stage of oxidation under strong conditions produces the most stable of the series, sulfonic acid.

RSO₂H + [O] → RSO₃H

While these oxyacids are not typically isolated as final products in reactions starting from 5,7-Dichloro-1,3-benzoxazole-2-thiol, their transient formation is a critical aspect of its oxidative chemistry under specific conditions.

Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Ring System

Further electrophilic aromatic substitution on the benzene (B151609) portion of the 5,7-Dichloro-1,3-benzoxazole-2-thiol molecule is generally unfavorable. The reactivity of an aromatic ring towards electrophiles is heavily influenced by the electronic properties of its existing substituents. libretexts.org

The benzoxazole ring system contains several influencing groups:

Halogen Substituents (-Cl): The two chlorine atoms at positions 5 and 7 are strongly electron-withdrawing via the inductive effect, which significantly deactivates the ring towards electrophilic attack. While halogens are typically ortho-, para-directors, their deactivating effect is dominant. libretexts.orgunizin.org

Fused Oxazole (B20620) Ring: The heterocyclic portion exerts a complex influence. The ring oxygen atom acts as an electron-donating group through resonance, which would activate the ring and direct incoming electrophiles to the ortho and para positions (positions 4 and 6). Conversely, the ring nitrogen atom is electron-withdrawing.

The net result of these competing effects is a significant deactivation of the benzene ring. The strong deactivating influence of the two chloro substituents outweighs any activation provided by the ring oxygen. Consequently, reactions involving the nucleophilic thiol group are far more common than electrophilic substitution on the aromatic core. Synthetic strategies typically install the chloro-substituents on the 2-aminophenol (B121084) precursor before the cyclization step to form the benzoxazole ring. nih.govresearchgate.net

Investigation of Radical-Type Reactions and Asymmetric Catalysis Involving the Benzoxazole-2-thiol Scaffold

Recent research has highlighted the involvement of the benzoxazole-2-thiol scaffold in advanced radical-type reactions and asymmetric catalysis. A study published in 2024 detailed the use of benzoxazole-2-thiols in a novel asymmetric intermolecular 1,2-alkoxy-sulfenylation of vinylarenes. acs.org

In this work, a chiral vanadyl complex was used to catalyze the reaction between a vinylarene (like styrene), an alcohol, and a benzoxazole-2-thiol in the presence of an oxidant (tert-butyl hydroperoxide). The reaction proceeds through a proposed mechanism involving the homolytic delivery of an alkoxy group to a nascent benzylic radical intermediate. acs.org

Key findings from this research include:

Benzoxazole-2-thiol was identified as an excellent thiol source for this transformation. acs.org

Derivatives bearing electron-withdrawing groups, such as chloro or bromo substituents, were effective, though they tended to slow the reaction rate slightly. acs.org

The reaction achieved high enantioselectivities, with enantiomeric excesses (ee) reaching up to 96% for certain substrate combinations. acs.org

This investigation demonstrates that the 5,7-Dichloro-1,3-benzoxazole-2-thiol scaffold is not only a passive building block but can actively participate in complex, stereocontrolled radical reactions, opening new avenues for its application in asymmetric synthesis.

Coordination Chemistry as a Ligand

The 5,7-Dichloro-1,3-benzoxazole-2-thiol molecule possesses donor atoms that enable it to act as a ligand in coordination chemistry, forming complexes with various transition metals. The primary coordination site is the exocyclic sulfur atom of the thiol/thiolate group, which is a soft donor and readily binds to a range of metal ions. nih.gov

The ring nitrogen atom can also participate in coordination, allowing the molecule to function as a bidentate ligand, chelating to a metal center through both the sulfur and nitrogen atoms. This bidentate coordination leads to the formation of stable five-membered chelate rings.

Benzoxazole derivatives have been shown to form complexes with a variety of transition metals, including but not limited to:

Copper (II)

Nickel (II)

Zinc (II)

Cadmium (II) nih.gov

The coordination of these ligands to metal centers can significantly modify their chemical and physical properties, leading to applications in areas such as catalysis and materials science. rsc.orgnih.gov While specific studies focusing solely on the coordination complexes of 5,7-Dichloro-1,3-benzoxazole-2-thiol are not prevalent, the general behavior of related benzoxazole-2-thiol and triazole-thiol ligands suggests it is a competent and versatile ligand for the formation of metal complexes. researchgate.netnih.gov

Complexation with Transition Metal Ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺, Zn²⁺, Pd-salts)

5,7-Dichloro-1,3-benzoxazole-2-thiol and its parent compound, benzoxazole-2-thiol, are versatile ligands that readily form coordination complexes with a variety of transition metal ions. The formation of these complexes is driven by the presence of soft donor atoms (sulfur and nitrogen) which have a strong affinity for soft or borderline Lewis acidic metal centers. While extensive studies on the complexation of 5,7-dichloro-1,3-benzoxazole-2-thiol with all the listed ions are not broadly documented in publicly available research, the reactivity can be inferred from studies on closely related benzoxazole and heterocyclic thiol derivatives with ions such as Cu²⁺, Zn²⁺, and others. nih.govnih.gov

For instance, the synthesis of a zinc complex with a structurally similar ligand, 2-amino-5-chlorobenzoxazole, demonstrates the facile nature of these reactions. The complex, [ZnCl₂(C₇H₅ClN₂O)₂], was successfully prepared by reacting the ligand with zinc chloride in an acetone solution, yielding a stable, mononuclear crystalline product. researchgate.net This highlights the capability of the benzoxazole core to coordinate with transition metals. Similarly, other heterocyclic thiols, such as those based on triazole or oxadiazole, have been shown to form complexes with Cu(II), Zn(II), Cd(II), and other ions in alcoholic or DMF solutions, often resulting in the precipitation of the solid complex. nih.govnih.gov The synthesis typically involves mixing molar equivalents of the ligand and a metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent. nih.gov

The complexation reactions involving the thiol group can also be influenced by redox processes, especially with metals like copper. It is known that thiols can reduce Cu(II) to Cu(I), leading to the formation of cuprous thiolate complexes.

Elucidation of Coordination Modes and Ligand Properties

The coordinating properties of 5,7-dichloro-1,3-benzoxazole-2-thiol are dictated by its molecular structure, particularly its ability to exist in two tautomeric forms: the thione and the thiol form. This thione-thiol tautomerism involves the equilibrium between the C=S (thione) and C-SH (thiol) functionalities, which makes the molecule an ambidentate ligand, capable of binding to a metal center through different atoms.

The primary donor sites available for coordination are:

The exocyclic sulfur atom.

The endocyclic nitrogen atom of the benzoxazole ring.

Due to the presence of these two potential donor sites, the ligand can exhibit several coordination modes:

Monodentate Coordination: The ligand can bind to a metal ion through a single atom. In complexes of the related 2-amino-5-chlorobenzoxazole with Zn(II), coordination occurs exclusively through the ring nitrogen atom. researchgate.net

Bidentate Chelating Coordination: The ligand can coordinate to a single metal ion through both the nitrogen and sulfur atoms, forming a stable five-membered chelate ring. This N,S-bidentate mode is common for many heterocyclic thiol ligands, as it leads to thermodynamically favorable complexes. nih.gov

Bidentate Bridging Coordination: The ligand can act as a bridge between two different metal centers, with the nitrogen atom coordinating to one metal and the sulfur atom to another. This mode leads to the formation of coordination polymers. A notable example is the complex formed between 5-phenyl-1,3,4-oxadiazole-2-thiolate and Zn(II), where the ligand bridges zinc centers via its N and S atoms to form a polymeric chain. nih.gov In this structure, the zinc ion achieves a tetrahedral geometry by coordinating to two nitrogen and two sulfur atoms from four different ligand molecules. nih.gov

The lone pairs on the benzoxazole oxygen atom are generally not involved in coordination as they participate in the resonance of the aromatic ring system. researchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry, and the presence of other ancillary ligands in the coordination sphere.

Impact on Metal Ion Chelation Stability and Stoichiometry

The stability and stoichiometry of the metal complexes formed with 5,7-dichloro-1,3-benzoxazole-2-thiol are direct consequences of its coordination properties.

Chelation Stability: When 5,7-dichloro-1,3-benzoxazole-2-thiol acts as a bidentate N,S-chelating agent, it forms significantly more stable complexes than analogous monodentate ligands that bind through only a sulfur or nitrogen atom. This enhanced stability is known as the chelate effect . The formation of a five-membered ring upon chelation is entropically favored and results in a higher formation constant for the complex. The stability of these complexes also depends on the metal ion. Following the principles of Hard and Soft Acids and Bases (HSAB), the soft sulfur donor has a particularly high affinity for soft metal ions like Hg²⁺ and Pb²⁺, and borderline ions like Cu²⁺ and Zn²⁺, leading to very stable chelates.

Stoichiometry: The ratio of metal to ligand in the resulting complexes can vary. Common stoichiometries observed in related systems are 1:1 and 1:2 (metal:ligand). For example, studies with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol show the formation of 1:2 complexes with Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov In the case of the tetrahedral zinc complex with 2-amino-5-chlorobenzoxazole, a 1:2 metal-to-ligand ratio was also observed, with two ligand molecules and two chloride ions completing the coordination sphere of the zinc atom. researchgate.net In polymeric structures where the ligand acts as a bridge, the stoichiometry can also be 1:2, as seen in the [Zn(L)₂]ₙ polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate. nih.gov

The table below summarizes the coordination behavior observed in complexes of ligands structurally related to 5,7-dichloro-1,3-benzoxazole-2-thiol, which provides insight into its expected reactivity.

| Ligand | Metal Ion | Coordination Mode | Metal:Ligand Stoichiometry | Observed Geometry |

| 2-Amino-5-chlorobenzoxazole | Zn(II) | Monodentate (via ring N) | 1:2 | Distorted Tetrahedral |

| 5-Phenyl-1,3,4-oxadiazole-2-thiolate | Zn(II) | Bidentate (N,S-bridging) | 1:2 | Tetrahedral (Polymeric) |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Bidentate (N,S-chelate) | 1:2 | Square Planar |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II) | Bidentate (N,S-chelate) | 1:2 | Tetrahedral |

This table is based on findings for structurally related ligands to illustrate the potential coordination chemistry of 5,7-dichloro-1,3-benzoxazole-2-thiol.

Molecular Interactions in Biological Systems: Mechanistic and Target Oriented Studies

Investigation of Molecular Target Identification and Characterization

Research has identified several enzymatic targets for derivatives of 5,7-Dichloro-1,3-benzoxazole-2-thiol, highlighting its role as a versatile scaffold in drug discovery.

Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the bacterial cell wall. researchgate.net As such, it represents a promising target for the development of novel antimicrobial agents. researchgate.netniscpr.res.in

Studies on derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol have demonstrated their potential as inhibitors of GlcN-6-P synthase. researchgate.netnih.gov Molecular docking studies of one such derivative, identified as RG5-1, revealed a strong binding affinity to the enzyme, with a binding energy of -6.0 kcal/mol. This is slightly more favorable than the natural substrate, kanosamine, which has a binding energy of -5.7 kcal/mol. researchgate.net

The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. researchgate.net Specifically, hydrogen bonds are formed with ASP 306, ALA 305, ALA 278, GLU 327, ALA 309, PRO 331, and ALA 330. Hydrophobic interactions, crucial for the proper orientation and stabilization of the ligand, occur with PHE 311. researchgate.net

Table 1: Molecular Interactions of a 5,7-Dichloro-1,3-benzoxazole-2-thiol Derivative (RG5-1) with GlcN-6-P Synthase

| Interaction Type | Interacting Amino Acid Residues | Binding Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | ASP 306, ALA 305, ALA 278, GLU 327, ALA 309, PRO 331, ALA 330 | -6.0 |

| Hydrophobic Interaction | PHE 311 |

Currently, there is a lack of specific research data detailing the direct molecular recognition and interaction between 5,7-Dichloro-1,3-benzoxazole-2-thiol or its immediate derivatives and tubulin binding sites. While the benzoxazole (B165842) scaffold is explored in various contexts for anticancer properties, specific mechanistic studies on tubulin polymerization inhibition by this particular compound are not available in the reviewed literature.

Pancreatic lipase (B570770) is a critical enzyme in the digestion and absorption of dietary fats, making it a significant target for anti-obesity therapies. nih.govmdpi.com A study by Jayanna et al. synthesized a series of novel 5,7-dichloro-1,3-benzoxazole derivatives and evaluated their biological activities. researchgate.net

Within this series, compounds designated as 9, 10, and 11 were identified as potent inhibitors of pancreatic lipase. researchgate.net While this study highlights the potential of the 5,7-dichloro-1,3-benzoxazole scaffold in developing antilipase agents, detailed mechanistic insights into the specific binding modes or the key amino acid interactions within the pancreatic lipase active site were not provided in the available literature.

The benzoxazole core structure is a recognized pharmacophore, and its derivatives have been investigated for the modulation of various enzymes beyond GlcN-6-P synthase and pancreatic lipase.

Cholinesterase Inhibition: Hybrid molecules containing both benzoxazole and oxadiazole moieties have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com Some of these compounds demonstrated moderate to good inhibitory potential, with certain analogues being more potent than the standard drug, Donepezil. mdpi.com

VEGFR-2 Inhibition: A series of novel benzoxazole derivatives were designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov One of the most active compounds showed significant VEGFR-2 inhibitory activity and induced apoptosis in cancer cell lines. nih.gov

These studies indicate the broad therapeutic potential of the benzoxazole scaffold. However, it is important to note that these investigations were conducted on different derivatives of benzoxazole, not specifically on 5,7-Dichloro-1,3-benzoxazole-2-thiol itself.

Biophysical Basis of Ligand-Target Interactions

The efficacy of a ligand's interaction with its biological target is fundamentally governed by non-covalent forces. Understanding these interactions is key to optimizing drug candidates.

Hydrogen bonds and π-π stacking are critical non-covalent interactions that determine the specificity and stability of a ligand-receptor complex.

In the context of 5,7-Dichloro-1,3-benzoxazole-2-thiol derivatives, the interaction with GlcN-6-P synthase serves as an excellent example of these principles. The formation of multiple hydrogen bonds between the ligand and a suite of amino acid residues (ASP 306, ALA 305, etc.) provides specificity and is a major contributor to the binding affinity. researchgate.net

Mechanism of Covalent Bond Formation with Cysteine Residues within Proteins

The reactivity of 5,7-Dichloro-1,3-benzoxazole-2-thiol is significantly influenced by its 2-thiol group, which can facilitate covalent bond formation with cysteine residues in proteins. Cysteine is a unique amino acid due to its nucleophilic and redox-sensitive thiol (sulfhydryl) group. nih.gov The reactivity of this group is enhanced upon deprotonation to the more nucleophilic thiolate anion (R-S⁻). nih.govresearchgate.net

The formation of a covalent bond between the compound and a protein cysteine residue most likely occurs through the formation of a mixed disulfide bridge (Protein-S-S-Compound). This can proceed via several mechanisms:

Thiol-Disulfide Exchange: If a cysteine residue on a protein exists as a disulfide bond, the thiol group of 5,7-Dichloro-1,3-benzoxazole-2-thiol can attack one of the sulfur atoms, leading to a new disulfide bond with the compound and the release of the other cysteine.

Oxidation-Mediated Coupling: The thiol group of a protein cysteine can be oxidized by cellular reactive oxygen species (ROS) to form a highly reactive sulfenic acid intermediate (Protein-S-OH). nih.govnih.gov This electrophilic sulfur atom is then susceptible to nucleophilic attack by the thiolate form of 5,7-Dichloro-1,3-benzoxazole-2-thiol. This reaction forms a stable disulfide bond and releases a molecule of water. This pathway is a key mechanism in redox signaling and regulation. nih.govnih.gov

The thiol group of cysteine is a versatile target for electrophiles and oxidants, making it a common site for covalent modification by small molecules designed to modulate protein function. nih.govnih.gov The benzoxazole core itself is a reactive scaffold used in the synthesis of various biologically active molecules, and the 2-mercapto group is a common starting point for derivatization. researchgate.netresearchgate.net The electrophilic nature of intermediates formed from this compound allows for specific and durable interactions with target proteins, a principle that is increasingly utilized in the discovery of targeted covalent inhibitors. nih.govucla.edu

Influence of Molecular Lipophilicity on Intracellular Transport Mechanisms

The ability of a compound to exert an effect on an intracellular target is fundamentally dependent on its ability to cross the cell membrane. The lipophilicity, or "fat-solubility," of a molecule is a critical determinant of this process. mdpi.comnih.gov The presence of two chlorine atoms on the benzoxazole ring of 5,7-Dichloro-1,3-benzoxazole-2-thiol significantly increases its lipophilicity. Halogenation is a common strategy in medicinal chemistry to enhance a compound's ability to permeate cell membranes. researchgate.net

This enhanced lipophilicity facilitates the passive diffusion of the molecule across the lipid bilayer of cellular membranes, allowing it to reach the cytoplasm and interact with intracellular proteins. mdpi.comnih.gov The relationship between lipophilicity and permeability is often represented by a "U-shaped" curve; while increased lipophilicity generally improves membrane crossing, excessive lipophilicity can lead to poor aqueous solubility or cause the compound to become sequestered within the membrane, preventing it from reaching its target. nih.govresearchgate.net

The lipophilicity of a compound is often quantified by its partition coefficient (LogP) or distribution coefficient (LogD). For example, the related compound 2,5-dichloro-1,3-benzoxazole has a calculated LogP of 2.95, indicating substantial lipophilicity. hit2lead.com This suggests that 5,7-Dichloro-1,3-benzoxazole-2-thiol possesses the requisite physicochemical properties to efficiently accumulate within cells and engage with its biological targets. mdpi.com The optimization of lipophilicity is a key consideration in drug design to balance membrane permeability against aqueous solubility and other critical properties. nih.govsoton.ac.uk

Structure-Activity Relationship (SAR) Principles at the Molecular Level

The biological activity of 5,7-Dichloro-1,3-benzoxazole-2-thiol is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological function, providing a roadmap for designing more potent and selective compounds. nih.gov For benzoxazole derivatives, substitutions at the C-2, C-5, and C-7 positions are particularly important for modulating activity. mdpi.com

Impact of Substituent Electronic and Steric Properties on Binding Affinity and Selectivity

The two chlorine atoms at the 5 and 7 positions are the defining substituents of this compound, and their properties are crucial to its interaction with biological targets.

Electronic Properties: Chlorine is a strongly electronegative and electron-withdrawing atom. The presence of these groups significantly alters the electron distribution across the benzoxazole ring system. This can influence the pKa of the 2-thiol group, affecting its propensity to exist in the more reactive thiolate form at physiological pH. Furthermore, these electronic changes can enhance non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a protein's binding pocket. In studies of related heterocyclic inhibitors, the presence of strong electron-withdrawing groups has been shown to be highly beneficial for potency. nih.govmdpi.com

Steric Properties: The chlorine atoms also contribute steric bulk to the molecule. This size and shape can be critical for achieving a complementary fit within a specific binding site. If the pocket is accommodating, these bulky groups can establish favorable van der Waals contacts, increasing binding affinity. Conversely, if the pocket is narrow, they can cause a steric clash, preventing optimal binding. The specific positioning at C-5 and C-7 dictates the spatial orientation of these groups and thus their interaction with the target.

The interplay between electronic and steric effects is complex and target-dependent. For instance, while one study on benzoxazole-based VEGFR-2 inhibitors found that unsubstituted derivatives were more potent than 5-chloro-substituted ones, another study on different targets might find the opposite to be true, highlighting the specificity of SAR. mdpi.com

Table 1: Influence of Benzoxazole Ring Substituents on Biological Activity (Based on Analog Studies)

| Position | Substituent Type | General Effect on Activity | Rationale | Citations |

| 5 and/or 7 | **Electron-Withdrawing (e.g., -Cl, -NO₂) ** | Often increases potency | Enhances electronic complementarity with target binding sites; can increase lipophilicity. | nih.govmdpi.com |

| 5 and/or 7 | Electron-Donating (e.g., -CH₃) | Activity is target-dependent; can be less potent than electron-withdrawing groups. | Alters electron density and steric profile, which may be less favorable for certain targets. | mdpi.com |

| 2 | Thiol (-SH) or derivatives | Confers reactivity for covalent bonding; serves as a key anchor point for derivatization. | The thiol group can form disulfide bonds with cysteine residues in target proteins. | nih.govresearchgate.netresearchgate.net |

| 2 | Substituted Phenyl Groups | Modulates activity based on phenyl substituents. | Can engage in additional hydrophobic or polar interactions within the binding site. | mdpi.comnih.gov |

Conformational Analysis and its Role in Receptor Binding

Conformational analysis examines the three-dimensional shapes a molecule can adopt and their relative energies. The benzoxazole ring itself is a rigid, planar scaffold. However, the molecule is not entirely fixed. nih.gov Key conformational considerations for 5,7-Dichloro-1,3-benzoxazole-2-thiol include:

Tautomerism: The compound can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). These forms have different shapes, hydrogen-bonding capabilities, and reactivity. The equilibrium between these two forms can be influenced by the solvent and the electronic nature of the protein binding site.

Rotational Freedom: There is rotational freedom around the single bond connecting the thiol group to the benzoxazole ring (in the thiol tautomer).

The specific conformation the molecule adopts upon binding is the "bioactive conformation." This conformation must be sterically and electronically complementary to the receptor's binding site to achieve high-affinity interaction. nih.gov Computational methods like molecular mechanics and semiempirical calculations can be used to predict the likely low-energy conformations and understand how substituents influence the molecule's preferred shape, thereby guiding the design of analogs with improved binding. nih.gov

Rational Design Principles for Optimizing Molecular Interaction Profiles

Rational drug design uses the knowledge gained from SAR and conformational studies to intelligently modify a lead compound to improve its therapeutic properties. mdpi.comnih.gov For 5,7-Dichloro-1,3-benzoxazole-2-thiol, several optimization strategies could be employed:

Substituent Modification: Based on SAR data, the chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or different electron-withdrawing groups (e.g., nitro, trifluoromethyl) to fine-tune the electronic and steric properties for enhanced potency and selectivity. nih.govmdpi.com

Scaffold Hopping: The benzoxazole core could be replaced with other privileged heterocyclic scaffolds, such as benzimidazole (B57391) or benzothiazole (B30560), while retaining key substituents. nih.govdrugbank.com This can lead to new intellectual property and may improve properties like metabolic stability or target engagement.

Derivatization at the Thiol Group: The 2-thiol position is a prime handle for synthetic modification. It can be alkylated or otherwise functionalized to introduce new groups that can probe for additional interactions within the binding pocket or to attach linkers for other applications. researchgate.netresearchgate.netresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can optimize pharmacokinetic properties without losing biological activity. For example, the thiol group could be replaced with other hydrogen-bond-donating groups.

The overarching goal is an iterative cycle of design, synthesis, and biological evaluation to develop compounds with superior potency, selectivity, and drug-like properties. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 5,7 Dichloro 1,3 Benzoxazole 2 Thiol

Development of Novel and Sustainable Synthetic Strategies

The advancement of green chemistry principles is crucial for the environmentally and economically viable production of pharmacologically important molecules. jetir.org While traditional methods for synthesizing benzoxazole-2-thiols exist, future research should focus on developing novel, sustainable strategies for 5,7-dichloro-1,3-benzoxazole-2-thiol.

Current research on related benzoxazoles has highlighted several promising green synthetic methods, including the use of water as a solvent, reusable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. orgchemres.orgrsc.orgmdpi.com An efficient, metal-free, one-step synthesis for benzoxazole-2-thiols using water as a solvent has already been described, providing a strong foundation for future work. rsc.org

Future research should aim to adapt and optimize these methods for the specific synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol. Key areas for exploration include:

Catalyst Development: Investigating novel heterogeneous or biocatalysts to improve reaction efficiency and selectivity while allowing for easy recovery and reuse. organic-chemistry.org

Alternative Energy Sources: Expanding the use of microwave and ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. orgchemres.org

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. An electrochemical oxidation/cyclization method that generates only H₂ as a byproduct exemplifies such an approach. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate chemical reactions. | Reduced reaction times, increased yields, milder reaction conditions. | orgchemres.org |

| Microwave-Assisted Synthesis | Application of microwave radiation to heat reactions. | Rapid heating, shorter reaction times, improved yields and purity. | mdpi.com |

| Aqueous Media Synthesis | Utilizing water as a green solvent instead of volatile organic compounds. | Environmentally benign, low cost, enhanced safety. | rsc.org |

| Reusable Catalysis | Employing catalysts (e.g., samarium triflate) that can be recovered and reused. | Reduced cost and waste, improved sustainability. | organic-chemistry.org |

Integration of Advanced Computational Modeling and Machine Learning for Predictive Chemical Biology

Computational tools are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. astrazeneca.comyoutube.com For 5,7-dichloro-1,3-benzoxazole-2-thiol, integrating advanced computational modeling and machine learning (ML) can unlock a deeper understanding of its chemical biology and guide the design of next-generation derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of compounds with their biological activity. youtube.com By applying ML algorithms to QSAR, it is possible to build predictive models that can screen vast virtual libraries of molecules, identifying those with the highest probability of being active and possessing desirable properties. youtube.com

Future avenues of research include:

Predictive Bioactivity Modeling: Developing ML models trained on datasets of benzoxazole (B165842) derivatives to predict activity against various targets (e.g., bacteria, fungi, cancer cell lines). These models can learn the complex relationships between molecular features and biological outcomes. youtube.com

Virtual High-Throughput Screening: Using validated computational models to screen large chemical databases for novel derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol with enhanced potency or novel biological activities.

ADMET Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles early in the discovery process.

Molecular Docking and Dynamics: Using molecular docking to predict how the compound and its analogues bind to specific protein targets. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved.

| Computational Approach | Application for 5,7-Dichloro-1,3-benzoxazole-2-thiol | Potential Outcome | Reference |

|---|---|---|---|

| Machine Learning (QSAR) | Predicting biological activity based on chemical structure. | Rapid identification of potent analogues and prioritization for synthesis. | youtube.com |

| Molecular Docking | Simulating the binding of the compound to known and novel protein targets. | Elucidation of mechanism of action; rational design of more potent inhibitors. | researchgate.netnih.gov |

| Molecular Dynamics | Simulating the movement and interaction of the compound within a biological target over time. | Understanding binding stability and identifying key interactions for optimization. | youtube.com |

| ADMET Profiling | Predicting drug-like properties such as absorption, metabolism, and toxicity. | Early de-selection of compounds with poor pharmacokinetic profiles. | youtube.com |

Discovery and Mechanistic Elucidation of New Biological Targets and Pathways

While derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol are known to inhibit Glucosamine-6-Phosphate (GlcN-6-P) synthase, a target for antimicrobial agents, the full spectrum of their biological interactions is not yet known. researchgate.net The benzoxazole scaffold is found in compounds targeting a wide range of diseases, including cancer and inflammatory conditions. consensus.appnih.gov Future research should therefore focus on identifying and validating novel biological targets to expand the therapeutic potential of this chemical entity.

Derivatives of the parent compound have demonstrated a variety of biological effects, including cytotoxic, antioxidant, and enzyme inhibitory activities, suggesting that they may interact with multiple cellular pathways. researchgate.net

Key research directions should include:

Target Deconvolution: Utilizing chemical proteomics techniques, such as activity-based protein profiling (ABPP) and affinity chromatography, to identify the direct protein targets of 5,7-dichloro-1,3-benzoxazole-2-thiol in various cell types (e.g., human cancer cells, pathogenic bacteria).

Phenotypic Screening: Performing high-content imaging or other phenotypic screens to identify cellular changes induced by the compound, which can provide clues to its mechanism of action and affected pathways.

Genetic and Genomic Approaches: Using techniques like CRISPR-Cas9 screening or transcriptomics (RNA-seq) to identify genes and pathways that modulate cellular sensitivity to the compound.

Enzymatic and Cellular Assays: Expanding in vitro testing against a broader panel of enzymes and cell lines to uncover new activities. Benzoxazole derivatives have shown promise as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Monoamine Oxidase (MAO). nih.govresearchgate.net

| Known/Potential Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Enzyme (Transferase) | Glucosamine-6-Phosphate Synthase | Antibacterial, Antifungal | researchgate.net |

| Enzyme (Kinase) | VEGFR-2 | Anticancer | nih.gov |

| Enzyme (Oxidoreductase) | Monoamine Oxidase (MAO) | Neurological Disorders | researchgate.net |

| Enzyme (Hydrolase) | Pancreatic Lipase (B570770) | Anti-obesity | researchgate.net |

| Protozoal Targets | Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP) | Antimalarial | proquest.com |

Exploration of Applications in Advanced Materials Science and Supramolecular Chemistry

Beyond its biological potential, the structural features of 5,7-dichloro-1,3-benzoxazole-2-thiol make it an intriguing candidate for applications in materials science. The rigid, aromatic benzoxazole core is known to be a component of photoluminescent materials, while the thiol group provides a versatile anchor for surface functionalization or coordination to metal ions. mdpi.commdpi.com

Future research in this area could focus on leveraging these properties to create novel functional materials:

Organic Electronics: Investigating the photophysical properties of the compound and its derivatives for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzoxazole core can be tuned to influence absorption and emission wavelengths. mdpi.commdpi.com

Chemical Sensors: Functionalizing the thiol group to create chemosensors capable of detecting specific metal ions or small molecules through changes in fluorescence or color.

Supramolecular Assemblies: Utilizing the planar structure and potential for hydrogen bonding and π-π stacking to design self-assembling systems, such as liquid crystals, gels, or nanofibers.

Coordination Polymers and MOFs: Employing the compound as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers. The nitrogen and sulfur atoms can act as coordination sites, leading to materials with potential applications in gas storage, catalysis, or separation.

| Potential Application | Key Molecular Feature | Description | Reference |

|---|---|---|---|

| Organic Electronics (OLEDs) | Aromatic Benzoxazole Core | The π-conjugated system can be engineered to exhibit specific photoluminescent properties, such as blue-green emission. | mdpi.commdpi.com |

| Chemical Sensors | Thiol (-SH) Group | The reactive thiol group can bind to analytes like metal ions, leading to a detectable optical or electrochemical signal. | researchgate.net |

| Self-Assembling Materials | Planar Structure, H-bonding capability | The molecule can form ordered structures through non-covalent interactions, creating functional materials like gels or liquid crystals. | researchgate.net |

| Metal-Organic Frameworks (MOFs) | N and S Heteroatoms | The nitrogen and sulfur atoms can act as coordination points for metal ions, forming porous, crystalline structures. | fluorochem.co.uk |

Q & A

Q. What are the optimized synthetic routes for 5,7-Dichloro-1,3-benzoxazole-2-thiol, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of 2-amino-4,6-dichlorophenol with carbon disulfide in the presence of potassium hydroxide under reflux. Key parameters include:

- Stoichiometry : A 1:1.1 molar ratio of 2-amino-4,6-dichlorophenol to carbon disulfide improves thiolation efficiency .

- Solvent : Methanol or ethanol-water mixtures are preferred for solubility and reaction homogeneity .

- Catalysis : Base catalysts (e.g., KOH) facilitate deprotonation and intermediate stabilization.

- Monitoring : Track reaction progress using TLC (silica gel, ethyl acetate/methanol/water 10:1:1) .

Q. What purification methods are effective for isolating 5,7-Dichloro-1,3-benzoxazole-2-thiol?

Post-synthesis, the crude product is typically:

- Acidified : Adjust pH to ~5 with 30% acetic acid to precipitate the thiol .

- Recrystallized : Use ethanol or aqueous ethanol for high-purity crystals .

- Chromatographed : For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients resolves impurities .

Q. How is structural characterization performed for this compound?

- NMR : Confirm substitution patterns via H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and C-NMR (C-S resonance at δ 160–180 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.68 Å) using single-crystal data .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] at m/z 236.95) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what substituents are most promising?

- Schiff Base Formation : Introduce aminooxazole/thiazole groups at the 2-position to improve anti-inflammatory or analgesic activity .

- Electron-Withdrawing Groups : Fluorine or chloro substituents at positions 5 and 7 increase electrophilicity, enhancing interactions with biological targets .

- SAR Validation : Compare IC values of analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Metabolic Stability : Assess hepatic microsomal degradation to identify unstable intermediates .

- Solubility Optimization : Use PEG or cyclodextrin formulations to improve bioavailability in animal models .

- Dose-Response Analysis : Perform pharmacokinetic profiling to correlate plasma concentrations with efficacy .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to enzymes like COX-2 or HDACs, focusing on thiol-mediated hydrogen bonding .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- QSAR Models : Train regression models on substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What analytical challenges arise in handling the thiol group, and how are they mitigated?

- Oxidation Prevention : Store compounds under inert gas (N/Ar) and add antioxidants (e.g., BHT) to solvents .

- Derivatization : Protect the thiol with trityl groups during synthesis, followed by deprotection with TFA .

- Spectroscopic Artifacts : Use deuterated DMSO-d in NMR to minimize disulfide formation .

Q. How does crystallographic data inform solid-state reactivity?

- Packing Analysis : Identify π-π stacking (3.5–4.0 Å spacing) or hydrogen-bonding networks (e.g., S-H···N) that stabilize polymorphs .

- Thermal Stability : Correlate melting points (DSC data) with crystal lattice energy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |